N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Description
N'-(2,3-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic oxamide derivative featuring a 2,3-dimethylphenyl group and an indole-containing ethylamine moiety. Oxamides, characterized by their –N–C(=O)–C(=O)–N– backbone, are critical in medicinal chemistry due to their ability to mimic peptide bonds and interact with biological targets. This compound’s structure combines aromatic (dimethylphenyl) and heteroaromatic (indole) groups, which may enhance its binding affinity to enzymes or receptors.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-9-17(14(13)2)23-20(25)19(24)21-11-10-15-12-22-18-8-4-3-7-16(15)18/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFCJFGKJAYWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322652 | |
| Record name | N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
812641-37-5 | |
| Record name | N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known to interact with various biological targets, potentially contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Substituent variations (e.g., 2,3-dimethylphenyl vs. 2-fluoro-biphenyl or 3,4-dimethoxyphenyl ) influence lipophilicity and electronic properties, affecting bioavailability and target selectivity.
- Heterocyclic modifications (e.g., triazolopyrazine in ) introduce additional pharmacophoric elements for specific receptor interactions.
Key Observations :
- The target oxamide likely requires oxalic acid derivatives (e.g., oxalyl chloride) for dual amidation, whereas monoamides (e.g., ) employ carbodiimide reagents like DCC.
Biological Activity
N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound belonging to the class of oxamides. It is characterized by its unique structure that integrates an indole moiety and a dimethylphenyl group, which may confer distinct biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : this compound
Structure
The chemical structure can be represented as follows:
Apoptosis Induction
Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For instance, studies on related oxamide derivatives have shown their ability to trigger apoptotic pathways via caspase activation and mitochondrial dysfunction. This suggests that this compound may exhibit similar properties.
Anticancer Potential
Several studies have explored the anticancer potential of indole derivatives. For example, indole-based compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but warrants investigation due to its structural similarities.
Inhibition of Enzymatic Activity
Compounds containing indole moieties often interact with various enzymes involved in cancer progression. Preliminary data suggest that this compound may inhibit specific kinases or phosphatases, although detailed studies are necessary to confirm these interactions.
Study 1: Apoptosis Induction in Cancer Cells
A study conducted on structurally related compounds demonstrated significant apoptosis induction in human colorectal carcinoma cells (HCT116). The lead compound exhibited an EC50 value of 0.24 µM, indicating potent activity. Although direct studies on this compound are lacking, the similarities suggest potential efficacy in cancer therapy.
Study 2: Inhibition of Tubulin Polymerization
Research has shown that indole derivatives can inhibit tubulin polymerization effectively. A compound with a similar scaffold was found to have a GI50 value of 0.056 µM against HCT116 cells. This highlights the potential for this compound to exhibit similar mechanisms of action.
Data Table: Biological Activities and Properties
| Activity Type | Reference Compound | EC50/GI50 Values | Notes |
|---|---|---|---|
| Apoptosis Induction | 4-Bromo Compound | EC50 0.24 µM | Induces caspase activation |
| Tubulin Polymerization | Indole Derivative | GI50 0.056 µM | Inhibits cell proliferation |
| Enzymatic Inhibition | Various Indoles | Not specified | Potential kinase/phosphatase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
